molecular formula C10H9NO B1345662 4-Oxo-4-phenylbutanenitrile CAS No. 5343-98-6

4-Oxo-4-phenylbutanenitrile

Cat. No. B1345662
Key on ui cas rn: 5343-98-6
M. Wt: 159.18 g/mol
InChI Key: OSPRTYTUQJCKFF-UHFFFAOYSA-N
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Patent
US08324257B2

Procedure details

To a solution of 3-chloro-1-phenylpropan-1-one (5.0 g, 29.7 mmol) in hot ethanol (7 mL) was added potassium acetate (2.91 g, 29.77 mmol). After cooling to room temperature, the precipitated salt was removed via filtration. To the filtrate in a septum-sealed flask under a nitrogen bubbler was slowly added sodium cyanide (2.91 g, 59.3 mmol) as a solution in water (10 mL). After stirring at room temperature for 24 hours, ethanol (30 mL) was added, and the mixture was cooled in an ice bath. The precipitate was filtered and rinsed with ethanol to provide the product (3.42 g, 73%) as fluffy white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C([O-])(=O)C.[K+].[C-:17]#[N:18].[Na+]>C(O)C.O>[O:5]=[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:2][C:17]#[N:18] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClCCC(=O)C1=CC=CC=C1
Name
potassium acetate
Quantity
2.91 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.91 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated salt was removed via filtration
CUSTOM
Type
CUSTOM
Details
To the filtrate in a septum-sealed flask under a nitrogen bubbler was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
rinsed with ethanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C(CCC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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